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Cat. No.: B606988 Get Quote

The cell cycle is a tightly regulated process that ensures the faithful replication and division of

cells. The transition from the G1 phase (growth) to the S phase (DNA synthesis) is a critical

checkpoint known as the Restriction Point. The Cyclin D-CDK4/6-Rb pathway acts as the

primary gatekeeper of this transition.[1][2]

Cyclins and Cyclin-Dependent Kinases (CDKs): The engine of the cell cycle consists of

proteins called cyclins and enzymes called cyclin-dependent kinases (CDKs). CDKs are

inactive on their own and require binding to a specific cyclin partner to become active.[3]

D-type Cyclins and CDK4/6: In response to extracellular growth signals (mitogens), cells

produce D-type cyclins (Cyclin D1, D2, and D3). These cyclins specifically bind to and

activate CDK4 and CDK6.[2][4]

The Retinoblastoma Protein (Rb): The key substrate of the active Cyclin D-CDK4/6 complex

is the retinoblastoma tumor suppressor protein (Rb).[5][6] In its active, unphosphorylated

state, Rb binds to and sequesters E2F transcription factors, preventing them from activating

the genes required for S-phase entry.[1][5]

Mechanism of Action: A Phosphorylation Cascade
The pathway's mechanism is a cascade of phosphorylation events that ultimately liberates E2F

transcription factors.
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Mitogenic Signaling: Growth factors stimulate signaling pathways like the PI3K/AKT/mTOR

and MAPK pathways, which in turn promote the transcription and synthesis of D-type cyclins.

[1]

Complex Formation and Activation: Cyclin D binds to CDK4 or CDK6, forming an active

kinase complex.

Rb Phosphorylation: The active Cyclin D-CDK4/6 complex phosphorylates the Rb protein.

Initially, this is a "hypo-phosphorylation" or mono-phosphorylation event that primes Rb for

further phosphorylation.[7]

E2F Release: Phosphorylated Rb undergoes a conformational change, causing it to release

the E2F transcription factors.[1][8]

S-Phase Gene Transcription: The freed E2F proteins activate the transcription of a suite of

genes necessary for DNA replication and S-phase progression, including Cyclin E, Cyclin A,

and enzymes for DNA synthesis.[5][8]

Positive Feedback Loop: The newly synthesized Cyclin E binds to CDK2, which further

hyper-phosphorylates Rb, creating a positive feedback loop that makes the transition into S-

phase irreversible.[5][7]

Signaling Pathway Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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